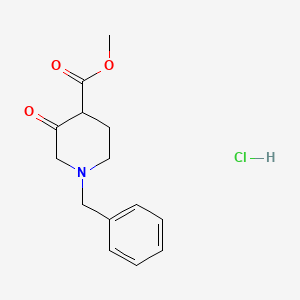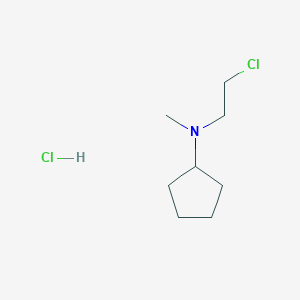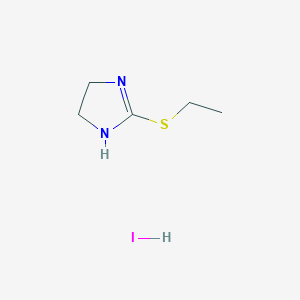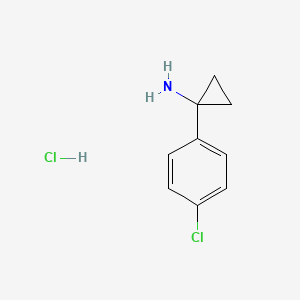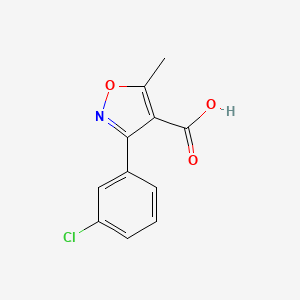
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, also known as 3-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that has a melting point of 111-112°C and a molecular weight of 211.59 g/mol. 3-MPCA is a synthetic compound that is used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological mechanisms of action of various compounds.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
Research has highlighted the potential of compounds related to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in anticancer and antimicrobial applications. A study by Katariya et al. (2021) synthesized and evaluated various compounds incorporating oxazole for their anticancer and antimicrobial activities, revealing promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Antibacterial Activity
Another study conducted by Anusevičius et al. (2014) focused on the transformation of related compounds into oxazole derivatives, which displayed weak antibacterial activity. This indicates the potential of this compound derivatives in antibacterial research (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Reactivity and Conversion Studies
The reactivity of related nitrosoimidazoles with acids, leading to the formation of compounds like 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole, was explored by Cosimelli et al. (2014). This study underscores the versatility of oxazole derivatives in chemical synthesis (Cosimelli, Frenna, Rambaldi, Severi, & Spinelli, 2014).
Antithrombotic Agent Research
Babu et al. (2016) investigated carboxylic acid derivatives as antithrombotic agents, synthesizing compounds related to this compound and evaluating their antibacterial activity. This research contributes to the understanding of the medicinal applications of oxazole derivatives (Babu, Babu, Ravisankar, & Latha, 2016).
Synthesis of Macrolides
Wasserman, Gambale, & Pulwer (1981) discussed the use of oxazoles as precursors for activated carboxylic acids, applicable in the synthesis of macrolides. Their work demonstrates the utility of oxazole derivatives in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJATVZZRGMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640542 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-95-4 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)
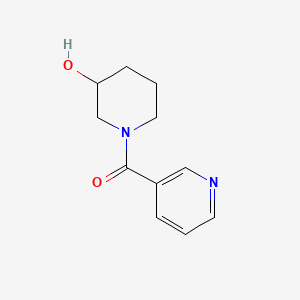
![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)

